molecular formula C15H18O2 B1405866 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde CAS No. 1350761-50-0

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Cat. No. B1405866
CAS RN: 1350761-50-0
M. Wt: 230.3 g/mol
InChI Key: GTKKMZSOAGVSGT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C15H18O2 . It exhibits interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is characterized by a chroman ring, which is a cyclic compound consisting of a benzene ring fused to a heterocyclic dihydropyran ring . The compound also contains a cyclopropyl group and two methyl groups attached to the chroman ring, and a carbaldehyde group (also known as a formyl or aldehyde group) attached to the 8-position of the chroman ring .

Scientific Research Applications

Metal-Free Domino Transformation

A study by Dey, Rajput, and Banerjee (2020) detailed a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives via a domino Cloke-Wilson rearrangement-hydration-dimerization sequence. This process utilizes p-toluene sulfonic acid as a catalyst, providing insights into reaction intermediates and pathways (Dey, Rajput, & Banerjee, 2020).

Continuous-Flow Synthesis

Moi et al. (2022) developed a continuous-flow synthesis method for cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. This acid-catalyzed procedure allows for scalable synthesis under mild conditions, showcasing the versatility of cyclopropyl carbonyl compounds in synthetic chemistry (Moi et al., 2022).

Ring-Opening Reactions

Wallbaum et al. (2016) demonstrated the ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation of cyclopropyl carbaldehydes. The transformation, achieving three adjacent stereocenters, highlights the potential of cyclopropyl carbaldehydes in stereoselective synthesis, offering complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum, Garve, Jones, & Werz, 2016).

Acid-Catalyzed Synthesis

Porcu et al. (2018) explored an acid-catalyzed synthesis method for arylthio cyclopropyl carbaldehydes and ketones, leading to a wide array of cyclopropyl carbaldehydes. This strategy highlights the synthetic utility and broad substrate scope of such compounds (Porcu et al., 2018).

Exploitation in Prins Cyclization

Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol for constructing relatively strained (E)-hexahydrooxonines. This method facilitates the stereoselective synthesis of complex cyclic structures, illustrating the potential of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).

properties

IUPAC Name

6-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2)6-5-11-7-12(10-3-4-10)8-13(9-16)14(11)17-15/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKKMZSOAGVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C3CC3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Synthesis routes and methods

Procedure details

Using essentially the same procedure as Example 5-22, Step 4, Pd(OAc)2 (7.04 mg, 0.03 mmol), X-Phos (29.9 mg, 0.06 mmol), potassium carbonate (434 mg, 3.14 mmol), potassium cyclopropyltrifluoroborate (170 mg, 1.15 mmol) and 6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromene-8-carbaldehyde (235 mg, 1.05 mmol, Example 5-26, Step 3) afforded the desired product as a pale-yellow oil.
Quantity
29.9 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
235 mg
Type
reactant
Reaction Step Four
Quantity
7.04 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 6
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6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

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